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Abstract
Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule demonstrating significant

potential in oncology by targeting the tumor microenvironment (TME). Its primary mechanism of

action involves the inhibition of vasculogenic mimicry (VM), a process whereby aggressive

tumor cells form their own vascular networks, contributing to tumor growth, metastasis, and

resistance to conventional anti-angiogenic therapies.[1][2] This technical guide provides an in-

depth analysis of foslinanib's effects on the TME, focusing on its molecular mechanism,

preclinical efficacy, and clinical trial data. Detailed experimental protocols and visual

representations of key pathways and workflows are included to facilitate a comprehensive

understanding for researchers and drug development professionals.

Introduction: Targeting the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising tumor cells, stromal cells,

immune cells, blood vessels, and the extracellular matrix.[3] This intricate network plays a

crucial role in tumor progression, and targeting its components has emerged as a promising

therapeutic strategy. A key feature of aggressive tumors is their ability to establish a blood

supply through angiogenesis. However, some tumors can also form vessel-like structures

independently of endothelial cells through vasculogenic mimicry (VM). VM is associated with

high tumor grade, metastasis, and poor prognosis. Foslinanib is a first-in-class investigational

drug that directly targets the formation of these VM channels.[4]
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Mechanism of Action: Inhibition of the TRAP1-HIF-
1α Signaling Axis
Foslinanib is a prodrug that is rapidly converted to its active metabolite, CVM-1125, upon oral

administration.[5] The primary molecular target of CVM-1125 is the mitochondrial chaperone

protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[6][7]

The binding of CVM-1125 to TRAP1 initiates a cascade of events that disrupts the tumor's

ability to thrive in the hypoxic conditions characteristic of the TME:

TRAP1 Inhibition: CVM-1125 directly binds to and reduces the protein levels of TRAP1.[6][7]

Reduced Succinate Levels: Inhibition of TRAP1 leads to a decrease in cellular succinate

levels.[6][7] In various cancer cell lines, treatment with 100 nM CVM-1125 for 72 hours

resulted in a significant reduction in succinate levels.[5]

Destabilization of HIF-1α: The reduction in succinate levels leads to the destabilization of

Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is crucial for tumor

cell adaptation to hypoxia.[6][7]

Downregulation of VM-Associated Genes: The destabilization of HIF-1α results in the

downregulation of genes that are critical for the formation of VM channels, including Nodal,

VEGF-A, VEGFR1, EphA2, and Twist1.[5]

This multi-step process ultimately leads to the inhibition of VM, induction of cancer cell

apoptosis, and cell cycle arrest at the G2/M phase.[6][7]

Signaling Pathway Diagram
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pubmed.ncbi.nlm.nih.gov/37351538/
https://pubmed.ncbi.nlm.nih.gov/37351538/
https://pubmed.ncbi.nlm.nih.gov/11107144/
https://pubmed.ncbi.nlm.nih.gov/11107144/
https://www.researchgate.net/figure/Tumor-regression-and-significant-tumor-growth-inhibition-was-observed-in-response-to_fig4_367089599
https://www.asco.org/abstracts-presentations/ABSTRACT398930
https://www.researchgate.net/publication/384088351_1145MO_CVM-005_Phase_IIa_study_of_CVM-1118_a_novel_oral_anti-vasculogenic_mimicry_VM_agent_in_advanced_neuroendocrine_tumors_NET_after_progression_on_prior_therapy
https://www.researchgate.net/publication/327486602_Phase_I_dose_escalation_study_of_CVM-1118_a_novel_anti-vascular_mimicry_agent_in_patients_with_advanced_cancers
https://www.benchchem.com/product/b607536#foslinanib-s-effect-on-tumor-microenvironment
https://www.benchchem.com/product/b607536#foslinanib-s-effect-on-tumor-microenvironment
https://www.benchchem.com/product/b607536#foslinanib-s-effect-on-tumor-microenvironment
https://www.benchchem.com/product/b607536#foslinanib-s-effect-on-tumor-microenvironment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

